molecular formula C7H6BrClINO2 B12281727 4-Bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine

4-Bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine

Cat. No.: B12281727
M. Wt: 378.39 g/mol
InChI Key: UUDNROOHLQTOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine is a heterocyclic organic compound with the molecular formula C7H6BrClINO2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of bromine, chlorine, and iodine atoms, along with a methoxymethoxy group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine typically involves multi-step organic synthesis. One common method includes the halogenation of pyridine derivatives followed by the introduction of the methoxymethoxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, iodine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets would depend on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine
  • 4-Bromo-2-iodo-3-(methoxymethoxy)pyridine
  • 2-Chloro-6-iodo-3-(methoxymethoxy)pyridine

Uniqueness

4-Bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine is unique due to the specific combination of halogen atoms and the methoxymethoxy group on the pyridine ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and scientific research.

Properties

Molecular Formula

C7H6BrClINO2

Molecular Weight

378.39 g/mol

IUPAC Name

4-bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine

InChI

InChI=1S/C7H6BrClINO2/c1-12-3-13-6-4(8)2-5(10)11-7(6)9/h2H,3H2,1H3

InChI Key

UUDNROOHLQTOJL-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(N=C(C=C1Br)I)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.